An In-depth Technical Guide to the Fundamental Properties of Methyl Cyanoacetate
An In-depth Technical Guide to the Fundamental Properties of Methyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl cyanoacetate (MCA) is a versatile organic compound that serves as a pivotal building block in a multitude of synthetic applications. Its unique chemical structure, featuring both a nitrile and an ester functional group, imparts a high degree of reactivity, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This technical guide provides a comprehensive overview of the fundamental properties of methyl cyanoacetate, including its physicochemical characteristics, spectral data, synthesis and purification protocols, and its role in key chemical reactions and potential biological pathways.
Chemical and Physical Properties
Methyl cyanoacetate is a colorless to slightly yellow liquid with a characteristic fruity, almond-like odor.[2] It is stable under normal storage conditions.[3] A summary of its key identifiers and physicochemical properties is presented in the tables below.
Table 1: Chemical Identifiers of Methyl Cyanoacetate
| Identifier | Value | Reference |
| IUPAC Name | methyl 2-cyanoacetate | [4] |
| CAS Number | 105-34-0 | [4] |
| Molecular Formula | C₄H₅NO₂ | [5] |
| Molecular Weight | 99.09 g/mol | [4] |
| SMILES | COC(=O)CC#N | [4] |
| InChI | InChI=1S/C4H5NO2/c1-7-4(6)2-3-5/h2H2,1H3 | [4] |
| InChIKey | ANGDWNBGPBMQHW-UHFFFAOYSA-N | [4] |
Table 2: Physical Properties of Methyl Cyanoacetate
| Property | Value | Reference |
| Appearance | Clear, colorless to very slightly yellow liquid | [1] |
| Melting Point | -13 °C | |
| Boiling Point | 204-207 °C | [6] |
| Density | 1.123 g/mL at 25 °C | [6] |
| Solubility in Water | 54 g/L at 20 °C | |
| Vapor Pressure | 0.2 mmHg at 20 °C | |
| Refractive Index (n20/D) | 1.417 | [6] |
| Flash Point | 110 °C (closed cup) | [6][7] |
| pKa | 2.75 (Predicted) | [3] |
Table 3: Safety and Toxicity Data for Methyl Cyanoacetate
| Parameter | Value | Reference |
| LD50 (Oral, Rat) | > 2000 mg/kg | [8] |
| LD50 (Dermal, Rat) | > 2000 mg/kg | [8] |
| GHS Hazard Statement | H319: Causes serious eye irritation | [4] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for methyl cyanoacetate, which are crucial for its identification and characterization.
Table 4: ¹H NMR Spectral Data of Methyl Cyanoacetate (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.79 | s | 3H | -OCH₃ |
| 3.50 | s | 2H | -CH₂- |
Table 5: ¹³C NMR Spectral Data of Methyl Cyanoacetate (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 163.5 | C=O |
| 113.8 | -C≡N |
| 53.5 | -OCH₃ |
| 25.1 | -CH₂- |
Table 6: Key IR Absorption Bands of Methyl Cyanoacetate
| Wavenumber (cm⁻¹) | Functional Group |
| 2960-2850 | C-H stretch (alkane) |
| 2260-2240 | -C≡N stretch (nitrile) |
| 1750-1735 | C=O stretch (ester) |
| 1250-1000 | C-O stretch (ester) |
Table 7: Mass Spectrometry Fragmentation Data of Methyl Cyanoacetate
| m/z | Proposed Fragment |
| 99 | [M]⁺ |
| 68 | [M - OCH₃]⁺ |
| 59 | [COOCH₃]⁺ |
| 40 | [CH₂CN]⁺ |
Experimental Protocols
Synthesis of Methyl Cyanoacetate via Esterification of Cyanoacetic Acid
Objective: To synthesize methyl cyanoacetate through the acid-catalyzed esterification of cyanoacetic acid with methanol.
Materials:
-
Cyanoacetic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyanoacetic acid (1.0 mol) and methanol (3.0 mol).
-
Slowly add concentrated sulfuric acid (0.1 mol) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure methyl cyanoacetate.[4][9]
Purification of Methyl Cyanoacetate by Fractional Distillation
Objective: To purify crude methyl cyanoacetate by removing impurities with different boiling points.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (for vacuum distillation)
Procedure:
-
Set up the fractional distillation apparatus. Ensure all glassware is dry.
-
Place the crude methyl cyanoacetate in the distillation flask along with boiling chips.
-
If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to the desired level.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the boiling point of methyl cyanoacetate (204-207 °C at atmospheric pressure, lower at reduced pressure). Discard any initial lower-boiling fractions.
-
Monitor the temperature at the head of the column. A stable temperature during distillation indicates a pure fraction is being collected.
-
Once the majority of the product has distilled, stop the heating and allow the apparatus to cool before collecting the purified methyl cyanoacetate.
Analytical Procedures
4.3.1. Gas Chromatography (GC) Analysis
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
4.3.2. NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃).
-
Concentration: Approximately 10-20 mg of methyl cyanoacetate in 0.6-0.7 mL of solvent.
-
¹H NMR: Acquire with a standard pulse sequence.
-
¹³C NMR: Acquire with proton decoupling.
4.3.3. Infrared (IR) Spectroscopy
-
Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.
4.3.4. Mass Spectrometry (MS)
-
Use a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) for fragmentation analysis.
Chemical Reactivity and Synthetic Applications
Methyl cyanoacetate is a versatile reagent in organic synthesis, primarily due to the reactivity of the active methylene group and the susceptibility of the ester and nitrile groups to nucleophilic attack.
Knoevenagel Condensation
The Knoevenagel condensation is a key reaction of methyl cyanoacetate, where it reacts with aldehydes or ketones in the presence of a weak base (e.g., piperidine, triethylamine) to form α,β-unsaturated products.[7] The active methylene protons are readily abstracted by the base to form a resonance-stabilized carbanion, which then acts as a nucleophile.
Caption: Mechanism of the Knoevenagel Condensation.
Gewald Reaction
The Gewald reaction is a multi-component reaction that utilizes methyl cyanoacetate, an aldehyde or ketone, and elemental sulfur in the presence of a base to synthesize polysubstituted 2-aminothiophenes.[10] This reaction is highly valuable for the construction of heterocyclic compounds.
Caption: Simplified workflow of the Gewald Reaction.
Hantzsch Pyridine Synthesis
Methyl cyanoacetate can also participate in variations of the Hantzsch pyridine synthesis, a multi-component reaction that produces dihydropyridine derivatives.[11] These compounds are of significant interest in medicinal chemistry.
Caption: Reactants in the Hantzsch Pyridine Synthesis.
Biological Significance and Potential Signaling Pathways
While primarily known as a synthetic intermediate, methyl cyanoacetate and its derivatives have shown biological activity. It is used in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a class of drugs used to treat type 2 diabetes.[12] The cyano group is often a key pharmacophore in these inhibitors, interacting with the active site of the enzyme.[13]
Furthermore, there are reports of methyl cyanoacetate possessing anti-inflammatory properties.[14] While the exact mechanism is not fully elucidated for methyl cyanoacetate itself, a structurally related compound, the methyl ester of 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO-Me), has been shown to exert its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[15][16] A hypothetical mechanism for methyl cyanoacetate's anti-inflammatory action, based on the activity of CDDO-Me, is proposed below.
Caption: Hypothetical Anti-inflammatory Signaling Pathways of Methyl Cyanoacetate.
Conclusion
Methyl cyanoacetate is a fundamentally important chemical with a well-characterized profile of physical, chemical, and spectroscopic properties. Its reactivity makes it a cornerstone in various synthetic organic chemistry applications, including the construction of complex heterocyclic systems and pharmacologically active molecules. The detailed protocols and data presented in this guide are intended to support researchers, scientists, and drug development professionals in the effective utilization of this versatile compound. Further research into its biological activities may uncover new therapeutic applications.
References
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. scienceopen.com [scienceopen.com]
- 9. rsc.org [rsc.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Actylis - Methyl Cyanoacetate - Catalyst - Anti-Inflammatory [solutions.actylis.com]
- 15. The Methyl Ester of 2-Cyano-3,12-Dioxooleana-1,9-Dien-28-Oic Acid Reduces Endometrial Lesions Development by Modulating the NFkB and Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]


